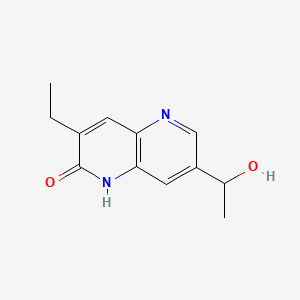
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with benzyl and cyclopropyl groups, and an aldehyde functional group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions . The reaction typically employs catalysts such as copper or ruthenium, and solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to optimize reaction conditions and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives:
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-Benzyl-3-cyclopropyl-1H-pyrazole-5-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-benzyl-5-cyclopropylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c17-10-13-8-14(12-6-7-12)15-16(13)9-11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2 |
Clave InChI |
ARPXFWMENJJQBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN(C(=C2)C=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester](/img/structure/B13937844.png)

![7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13937858.png)

![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)


![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)



![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)

